AC-Pro-ome

Prolyl isomerization NMR spectroscopy Peptide conformation

AC‑Pro‑OMe (N‑acetyl‑L‑proline methyl ester) is a protected proline dipeptide‑mimic that serves as a fundamental reference compound in studying prolyl amide bond isomerization, proline ring puckering, and collagen triple‑helix stability. Unlike unprotected proline derivatives, its N‑terminal acetyl and C‑terminal methyl ester groups eliminate zwitterionic character, enabling direct spectroscopic observation of cis/trans equilibria in organic and aqueous solvents [REFS‑1].

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 27460-51-1
Cat. No. B556355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Pro-ome
CAS27460-51-1
SynonymsAC-PRO-OME; 27460-51-1; (S)-Methyl1-acetylpyrrolidine-2-carboxylate; WCIXKWOJEMZXMK-ZETCQYMHSA-N; N-acetylprolinemethylester; SCHEMBL468720; N-Acetyl-L-prolinemethylester; 1-Acetyl-L-prolinemethylester; MolPort-020-004-664; ZINC4899433; 6110AH; L-Proline,1-acetyl-,methylester; AKOS006237852; Proline,1-acetyl-,methylester,L-; AJ-52544; AK135294; KB-47135; Methyl1-acetyl-2-pyrrolidinecarboxylate#; FT-0655817; K-6975
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C(=O)OC
InChIInChI=1S/C8H13NO3/c1-6(10)9-5-3-4-7(9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m0/s1
InChIKeyWCIXKWOJEMZXMK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC‑Pro‑OMe (CAS 27460‑51‑1): A Conformationally Defined Proline Reference Standard for Collagen, Isomerase, and Peptide‑Mimetic Research


AC‑Pro‑OMe (N‑acetyl‑L‑proline methyl ester) is a protected proline dipeptide‑mimic that serves as a fundamental reference compound in studying prolyl amide bond isomerization, proline ring puckering, and collagen triple‑helix stability. Unlike unprotected proline derivatives, its N‑terminal acetyl and C‑terminal methyl ester groups eliminate zwitterionic character, enabling direct spectroscopic observation of cis/trans equilibria in organic and aqueous solvents [REFS‑1]. This well‑defined structure underpins its extensive use as a baseline comparator for synthetic proline analogs, including hydroxyprolines, fluoroprolines, and chloroprolines [REFS‑2][REFS‑3].

Workflow

Prolyl amide bond isomerization studies

Use Context

Baseline comparator for synthetic proline analogs

Research Model

Collagen triple-helix stability research

Why Proline Analogue Selection Cannot Rely on Generic Substitution: The Critical Role of Defined Cis/Trans Ratios


In‑class proline derivatives exhibit markedly different conformational preferences for their N‑terminal acetyl and C‑terminal ester/amide groups, making interchange without supporting data highly risky. For instance, the cis‑population of the prolyl peptide bond can shift from 14 % in AC‑Pro‑OMe to as low as 2.2 (Ktrans/cis ratio) in certain chloro‑substituted analogs, and these differences directly influence peptide folding kinetics and collagen stability [REFS‑1][REFS‑2]. Therefore, any downstream application—from peptidomimetic design to biophysical characterization—demands precise knowledge of the specific compound's isomerization equilibrium, not just class membership.

Cis/trans ratio variability

Proline analog cis populations range from 2.2 to 5.4 Ktrans/cis, which may alter folding kinetics and stability.

Conformational landscape shift

N‑acetylation introduces distinct conformer distributions not reproduced by non‑acetylated proline esters.

Substituent sensitivity

Chloro‑ or hydroxy‑substitution can markedly shift cis/trans equilibrium, making class‑level selection unreliable.

Quantitative Selectivity Guide: AC‑Pro‑OMe vs. Closest Proline Analogs in Cis/Trans Isomerization, Ring Pucker, and Collagen Stability


Baseline Cis Population Defines AC‑Pro‑OMe as the Reference for Prolyl Isomerization Studies

In D₂O, AC‑Pro‑OMe exhibits a cis population of 14 % at the prolyl peptide bond, establishing it as the essential baseline for evaluating the effect of ring substituents on isomerization equilibria. Under identical conditions, the 3(S)‑hydroxyproline analog Ac‑3(S)Hyp‑OMe shows a higher cis population of 17 %, representing a +3 percentage‑point shift [REFS‑1].

Cis population
Head-to-head
14% cis vs 17% cis
Supports isomerization baseline calibration
D₂O, ¹³C NMR
Prolyl isomerization NMR spectroscopy Peptide conformation

Ktrans/cis Ratio Quantifies Impact of 4‑Chloro‑Substitution Relative to AC‑Pro‑OMe Baseline

In aqueous solution, AC‑Pro‑OMe displays a trans/cis equilibrium constant (Ktrans/cis) of 4.6. Replacement with a 4(R)‑chlorine (Ac‑Clp‑OMe) increases this ratio to 5.4, reflecting a stronger trans preference, whereas the 4(S)‑chlorine epimer (Ac‑clp‑OMe) reduces it to 2.2, a substantial shift toward cis. The 2.45‑fold difference between the epimers underscores the sensitivity of the prolyl bond to stereochemistry [REFS‑1].

Ktrans/cis ratio
Head-to-head
4.6 vs 5.4 / 2.2
Key for triple-helix stability assessment
Water, ¹³C NMR
Collagen stability Conformational analysis Medicinal chemistry

Acetylation‑Driven Conformational Shift vs. Non‑Acetylated ProOMe

NMR and computational studies show that N‑acetylation of L‑proline methyl ester fundamentally alters the conformational landscape. While ProOMe exists predominantly in a single conformer (≈90% population), Ac‑Pro‑OMe partitions into two major trans conformers with comparable stability (≈43% each), effectively doubling the accessible conformational states [REFS‑1]. This shift arises from hyperconjugative and steric effects introduced by the acetyl group.

Conformer distribution
Context-dependent
2 major trans vs 1 dominant
Highlights broader conformational space
DFT / NMR solvent comparison
Conformational analysis Amino acid mimicry Spectroscopy

Proven Application Scenarios for AC‑Pro‑OMe in Comparator‑Based Peptide and Collagen Research


Calibration Standard for Prolyl Isomerase Substrate Profiling

AC‑Pro‑OMe, with its well‑characterized 14 % cis population in D₂O and Ktrans/cis of 4.6 in water, serves as an ideal baseline substrate for prolyl isomerases such as cyclophilins and FKBPs. By measuring the isomerization rate of this compound and comparing it to analogs, enzymologists can extract precise kinetic parameters that correlate with substituent‑induced electronic effects [REFS‑1][REFS‑2].

Collagen‑Mimetic Peptide Design and Stability Benchmark

The demonstrated impact of chloro‑substitution on the trans/cis ratio of AC‑Pro‑OMe (Ktrans/cis = 4.6 vs. 5.4 and 2.2) directly translates to collagen triple‑helix stability. Researchers designing (Xaa‑Yaa‑Gly)n peptides can use the AC‑Pro‑OMe baseline to rationally select proline analogs that either stabilize or destabilize the helix, as validated by melting temperature shifts in (Pro‑Clp‑Gly)10 peptides [REFS‑2].

N‑Acetylated Amino Acid Ester Library Normalization in Drug Discovery

In high‑throughput conformational screening of proline‑based fragments, AC‑Pro‑OMe provides a consistent reference point because its trans conformer population is reproducibly ≈80 % across solvents. This solvent‑independent behavior, confirmed by ¹H NMR and theoretical calculations, makes it an essential normalizer for comparing fragment libraries where other proline esters may exhibit solvent‑dependent shifts [REFS‑3].

Peptidomimetic Scaffold Development with Defined Cis/Trans Ratios

The study of glucosyl‑proline hybrids used AC‑Pro‑OMe as the reference to demonstrate a 200‑fold variation in trans‑to‑cis isomerization rates upon C‑5′ substitution. Medicinal chemists optimizing β‑turn mimetics or proline‑containing macrocycles can employ the same strategy, using AC‑Pro‑OMe as a control to quantify how structural modifications alter the cis/trans equilibrium and, consequently, bioactivity [REFS‑1].

Application
Selection Property
Validation Focus
Prolyl isomerase substrate profiling
Defined cis/trans baseline
Isomerase kinetic parameter verification
Collagen-mimetic peptide design
Trans/cis ratio impact on triple-helix stability
Melting temperature and helix stability validation
Conformational fragment library screening
Solvent-independent trans conformer population
Conformer distribution reproducibility across solvents
Peptidomimetic scaffold development
Quantifiable cis/trans isomerization rate control
Structure-activity equilibrium correlation

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17 linked technical documents
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